{3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol
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Overview
Description
{3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol is a complex organic compound featuring a bicyclic structure with nitrogen and fluorine atoms. This compound is part of the azabicyclo family, which is known for its significant biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
{3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
{3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for {3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed biological effects. Detailed studies on its mechanism of action are limited, but it is believed to involve binding to receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]dec-4-ene
- 1-(9-Ethoxy-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]dec-4-en-8-yl)-ethanone
Uniqueness
What sets {3-Benzyl-8,8-difluoro-3-azabicyclo[321]octan-1-yl}methanol apart from similar compounds is its unique combination of benzyl and difluoro groups, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C15H19F2NO |
---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
(3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl)methanol |
InChI |
InChI=1S/C15H19F2NO/c16-15(17)13-6-7-14(15,11-19)10-18(9-13)8-12-4-2-1-3-5-12/h1-5,13,19H,6-11H2 |
InChI Key |
YAWDMTDGAJHOST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CN(CC1C2(F)F)CC3=CC=CC=C3)CO |
Origin of Product |
United States |
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